2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt
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Overview
Description
Sulfosuccinimidyl-6-[biotinamido]-6-hexanamido hexanoate, commonly known as SULFO-NHS-LC-LC-BIOTIN, is a water-soluble, non-cleavable biotinylation reagent. It is widely used for labeling antibodies, proteins, and other primary amine-containing macromolecules. The compound is particularly useful for labeling cell surface proteins due to its membrane impermeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SULFO-NHS-LC-LC-BIOTIN involves the reaction of biotin with a spacer arm, which is then activated with N-hydroxysulfosuccinimide (NHS). The reaction typically occurs in an aqueous medium at a pH of 7-9 to form stable amide bonds with primary amines .
Industrial Production Methods: In industrial settings, the production of SULFO-NHS-LC-LC-BIOTIN follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified and packaged under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: SULFO-NHS-LC-LC-BIOTIN primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amine-containing molecules (e.g., lysine residues in proteins)
Conditions: Aqueous buffer solutions with pH 7-9, typically at room temperature or 4°C for extended reactions.
Major Products: The major product of these reactions is the biotinylated protein or macromolecule, which can be further purified and detected using streptavidin or avidin conjugates .
Scientific Research Applications
SULFO-NHS-LC-LC-BIOTIN has extensive applications in scientific research:
Protein Labeling: Facilitates the immobilization, purification, or detection of proteins using streptavidin resins or probes.
Cell Surface Labeling: Specifically labels cell surface proteins without permeating the cell membrane.
Protein-Protein Interaction Studies: Used to study binding affinity and specificity of proteins.
Protein Quantification: Helps in measuring specific protein levels within a sample.
Biomedical Research: Utilized in various assays such as ELISA, dot blot, and Western blot for detecting biotinylated proteins.
Mechanism of Action
SULFO-NHS-LC-LC-BIOTIN works by reacting with the primary amines of proteins to form stable amide bonds. This biotinylation allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label . The compound’s water solubility and membrane impermeability make it ideal for labeling cell surface proteins without affecting intracellular components .
Comparison with Similar Compounds
- Sulfosuccinimidyl-6-[biotinamido]hexanoate (SULFO-NHS-LC-BIOTIN)
- Sulfosuccinimidyl-6-[biotinamido]-6-hexanamido hexanoate (SULFO-NHS-LC-LC-BIOTIN)
Comparison:
- Spacer Arm Length: SULFO-NHS-LC-LC-BIOTIN has a longer spacer arm (30.5 Å) compared to SULFO-NHS-LC-BIOTIN, which helps minimize steric hindrance for biotin binding .
- Water Solubility: Both compounds are water-soluble, but the charged sulfo-NHS group in SULFO-NHS-LC-LC-BIOTIN increases its solubility compared to ordinary NHS-ester compounds .
- Membrane Permeability: Both compounds are membrane impermeable, making them suitable for labeling cell surface proteins .
SULFO-NHS-LC-LC-BIOTIN stands out due to its extended spacer arm, which provides better accessibility for biotin binding in complex biological systems .
Properties
Molecular Formula |
C26H40N5NaO10S2 |
---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
sodium;1-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/q;+1/p-1/t17-,18-,19?,24-;/m0./s1 |
InChI Key |
PLZQFLFWCXFJDQ-BJPAGVOZSA-M |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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